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Compound of Interest

Compound Name: 3-Azabicyclo[3.2.1]octan-8-one

Cat. No.: B1369878 Get Quote

Introduction: A Scaffold of Strategic Importance
The 3-Azabicyclo[3.2.1]octane framework, sometimes referred to as an isotropane, represents

a class of rigid bicyclic amines that has garnered significant attention in the field of drug

discovery.[1] Unlike its more common isomer, the 8-azabicyclo[3.2.1]octane (tropane) core

found in alkaloids like cocaine and atropine, the 3-aza scaffold offers a distinct three-

dimensional arrangement of its nitrogen atom and functional groups.[2] 3-
Azabicyclo[3.2.1]octan-8-one is a key derivative of this family, featuring a ketone at the C8

position, which serves as a versatile handle for chemical modification.

The rigid, conformationally restricted nature of this scaffold is highly valued in medicinal

chemistry. It allows for the precise spatial orientation of substituents, enabling chemists to

probe specific interactions within biological targets like G protein-coupled receptors (GPCRs)

and transporters.[3][4] This structural rigidity reduces the entropic penalty upon binding to a

receptor, which can lead to enhanced potency and selectivity. Consequently, 3-
Azabicyclo[3.2.1]octan-8-one is a valuable intermediate for creating diverse chemical libraries

aimed at discovering novel CNS-targeting agents, enzyme inhibitors, and anti-inflammatory

molecules.[3]
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The fundamental properties of 3-Azabicyclo[3.2.1]octan-8-one are summarized below. These

values are critical for planning synthetic transformations, purification, and formulation studies.

Property Value Source

Molecular Formula C₇H₁₁NO [3]

Molecular Weight 125.17 g/mol [3]

CAS Number 240401-35-8 [3]

Appearance Expected to be a solid at RT Inferred

Topological Polar Surface Area

(TPSA)
29.1 Å² Calculated

logP (calculated) 0.18 Calculated

SMILES O=C1C2CCC1CNC2 [3]

InChI Key
LKWRGVRWBYLOFM-

UHFFFAOYSA-N
[3]

Spectroscopic Profile
Detailed spectroscopic analysis is essential for the unambiguous identification and

characterization of 3-Azabicyclo[3.2.1]octan-8-one and its derivatives. While a dedicated

spectrum for the parent compound is not widely published, its expected profile can be

accurately inferred from closely related, well-characterized derivatives.[5][6]

¹H NMR: The proton NMR spectrum is expected to be complex due to the bicyclic structure.

Key features would include distinct signals for the two bridgehead protons (C1 and C5) and

diastereotopic methylene protons throughout the scaffold. The proton on the secondary

amine (N-H) would appear as a broad singlet, which would disappear upon D₂O exchange.

¹³C NMR: The carbon spectrum would show seven distinct signals. The most downfield

signal would correspond to the carbonyl carbon (C8) at approximately 200-210 ppm. The

bridgehead carbons (C1, C5) and the carbons adjacent to the nitrogen (C2, C4) would

appear in the 40-60 ppm range.[5]
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two characteristic

absorption bands: a strong, sharp peak for the ketone carbonyl (C=O) stretch around 1720-

1740 cm⁻¹ and a moderate peak for the N-H stretch of the secondary amine around 3300-

3500 cm⁻¹.[5]

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show a

molecular ion peak (M⁺) at m/z = 125. Fragmentation patterns would be characteristic of

bicyclic amines, often involving cleavage alpha to the nitrogen atom.[7]

Synthesis and Manufacturing
The synthesis of the 3-Azabicyclo[3.2.1]octan-8-one core is accessible through well-

established organic reactions. A common and efficient approach involves a Mannich

condensation to first form the N-protected scaffold, which can then be deprotected to yield the

target compound.[8]

The most frequently cited synthesis begins with the reaction of cyclopentanone, a primary

amine (such as benzylamine, which serves as a protecting group), and formaldehyde.[8] This

one-pot, three-component reaction directly constructs the N-benzyl-3-azabicyclo[3.2.1]octan-
8-one intermediate. The benzyl group is a robust protecting group that is stable to a variety of

reaction conditions, yet it can be readily removed via catalytic hydrogenolysis (e.g., using H₂

gas and a Palladium catalyst) to afford the parent 3-Azabicyclo[3.2.1]octan-8-one.[9]
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Starting Materials

Cyclopentanone

Mannich Condensation
(One-Pot)

Benzylamine Formaldehyde

N-Benzyl-3-azabicyclo[3.2.1]octan-8-one

Catalytic Hydrogenolysis
(H₂, Pd/C)

3-Azabicyclo[3.2.1]octan-8-one

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Azabicyclo[3.2.1]octan-8-one.
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Chemical Reactivity and Derivatization
The synthetic utility of 3-Azabicyclo[3.2.1]octan-8-one stems from its two primary reactive

sites: the ketone at the C8 position and the secondary amine at the N3 position. These

functional groups allow for orthogonal chemical modifications, enabling the construction of

large and diverse libraries of compounds for structure-activity relationship (SAR) studies.

Reactions at the C8-Ketone
The carbonyl group is a hub for nucleophilic addition reactions. This allows for the introduction

of a wide range of substituents at the 8-position, significantly impacting the molecule's steric

and electronic properties.

Nucleophilic Addition: Reaction with organometallic reagents, such as Grignard or

organolithium reagents, yields tertiary alcohols. For instance, addition of phenylmagnesium

bromide to N-benzyl-3-azabicyclo[3.2.1]octan-8-one produces the corresponding 8-phenyl-

8-hydroxy derivative.[8]

Reduction: The ketone can be reduced to a secondary alcohol using common reducing

agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The

stereochemical outcome of this reduction is influenced by the steric hindrance of the bicyclic

system.

Reductive Amination: The ketone can be converted into a primary, secondary, or tertiary

amine via reductive amination, further expanding the possible diversity of derivatives.

Reactions at the N3-Amine
The secondary amine is a nucleophile and a base, allowing for a host of derivatization

reactions that are fundamental to modifying the scaffold's physicochemical properties, such as

lipophilicity and basicity.

N-Alkylation and N-Arylation: The amine can be alkylated with alkyl halides or subjected to

reductive amination with aldehydes/ketones. It can also undergo N-arylation via Buchwald-

Hartwig or Ullmann coupling reactions.
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N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling

reagents) forms stable amide derivatives.

Sulfonylation: The amine readily reacts with sulfonyl chlorides to produce sulfonamides, a

common functional group in many therapeutic agents.[10]

C8-Ketone Reactivity

N3-Amine Reactivity3-Azabicyclo[3.2.1]octan-8-one
(Core Scaffold)

Grignard Addition
(R-MgX)

forms C8-alcohol

Reduction
(NaBH₄)

forms C8-alcohol

Reductive Amination
(R₂NH, NaBH(OAc)₃)forms C8-amine

N-Alkylation
(R-X)

forms N-alkyl derivative

N-Acylation
(RCOCl)

forms N-acyl derivative

N-Sulfonylation
(RSO₂Cl)

forms N-sulfonyl derivative

Click to download full resolution via product page

Caption: Key reactivity hubs of the 3-azabicyclo[3.2.1]octan-8-one scaffold.

Applications in Medicinal Chemistry and Drug
Development
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The 3-azabicyclo[3.2.1]octane scaffold is a privileged structure in the design of CNS-active

compounds. Its rigid framework allows derivatives to achieve high affinity and selectivity for

their biological targets.

Dopamine Transporter (DAT) Inhibitors: A significant application of this scaffold is in the

development of dopamine uptake inhibitors. A series of 8-substituted-3-

azabicyclo[3.2.1]octanes were synthesized and evaluated for their ability to block the

dopamine transporter, with the goal of developing treatments for cocaine abuse.[8] Certain

analogues demonstrated potency comparable to cocaine at the DAT, highlighting the

scaffold's utility in neuropharmacology.[8]

Anti-Inflammatory Agents: The broader azabicyclo[3.2.1]octane chemotype has been

successfully employed in the discovery of potent inhibitors of N-acylethanolamine-

hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes.[10]

Constraining a flexible piperidine core into the rigid azabicyclo[3.2.1]octane framework led to

a five-fold increase in potency, demonstrating the strategic advantage of this scaffold.[10]

This suggests that derivatives of 3-Azabicyclo[3.2.1]octan-8-one could be promising

candidates for new anti-inflammatory drugs.[3]

Neuroprotective Agents: Preclinical studies have suggested that the 3-
Azabicyclo[3.2.1]octan-8-one core may have neuroprotective effects. Research in animal

models of diseases like Alzheimer's and Parkinson's has indicated that it may help reduce

oxidative stress and prevent neuronal cell death, making it a candidate for further

investigation in the treatment of neurodegenerative disorders.[3]

Experimental Protocol: Synthesis of N-Benzyl-3-
azabicyclo[3.2.1]octan-8-one
This protocol describes the synthesis of the N-protected core scaffold via a Mannich

condensation, as adapted from the literature.[8]

Materials:

Cyclopentanone

Benzylamine
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Formaldehyde (37% aqueous solution)

Hydrochloric acid (concentrated)

Sodium hydroxide (pellets)

Diethyl ether

Magnesium sulfate (anhydrous)

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine

cyclopentanone (1.0 eq) and benzylamine (1.0 eq). Cool the mixture in an ice bath to 0-5 °C.

Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (1.0 eq) to

the mixture, maintaining the temperature below 10 °C.

Mannich Reaction: To the resulting slurry, add aqueous formaldehyde (1.1 eq) dropwise over

30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir

at room temperature for 24 hours.

Workup - Basification: Cool the reaction mixture again in an ice bath and carefully add solid

sodium hydroxide pellets until the pH of the solution is >12. Caution: This is a highly

exothermic process.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with

diethyl ether (3 x 50 mL).

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium

sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: The resulting crude oil can be purified by column chromatography on silica gel

or by vacuum distillation to yield N-benzyl-3-azabicyclo[3.2.1]octan-8-one as a clear oil.
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Conclusion
3-Azabicyclo[3.2.1]octan-8-one is a synthetically accessible and highly versatile chemical

scaffold. Its rigid bicyclic structure provides a fixed platform for the precise orientation of

functional groups, a feature that is invaluable in rational drug design. The orthogonal reactivity

of its ketone and secondary amine functionalities allows for extensive derivatization, facilitating

the exploration of chemical space and the optimization of lead compounds. With demonstrated

applications in the development of potent CNS agents and potential in anti-inflammatory and

neuroprotective therapies, the 3-Azabicyclo[3.2.1]octan-8-one core is poised to remain a

cornerstone scaffold for medicinal chemists and drug discovery professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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